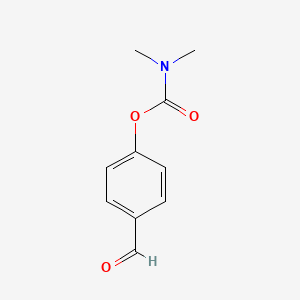

4-Formylphenyl dimethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(2)10(13)14-9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOLJMAMMRLYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 4 Formylphenyl Dimethylcarbamate

Established Catalytic Approaches to Carbamate (B1207046) Synthesis

The formation of carbamates from phenolic precursors is a cornerstone of synthetic organic chemistry. Catalytic methods are often employed to facilitate this transformation efficiently.

Zinc Chloride-Catalyzed Esterification from Phenolic Precursors (e.g., 4-Hydroxybenzaldehyde)

A prominent and effective method for synthesizing 4-formylphenyl dimethylcarbamate (B8479999) involves the zinc chloride-catalyzed reaction of 4-hydroxybenzaldehyde (B117250) with a suitable carbamoyl (B1232498) chloride. nih.govacs.org In a typical procedure, 4-hydroxybenzaldehyde is reacted with N,N-dimethylcarbamoyl chloride in the presence of zinc chloride to yield the desired product. nih.govacs.org This approach has demonstrated high efficacy, with reported yields of up to 82%. nih.govacs.org The reaction benefits from the use of an inexpensive and readily available catalyst, making it an attractive option for large-scale synthesis. nih.gov The presence of an electron-withdrawing group, such as the aldehyde function in 4-hydroxybenzaldehyde, has been observed to increase the productivity of the carbamate synthesis. acs.org

Mechanistic Postulations for Catalyzed Carbamate Formation

The catalytic role of zinc chloride in the formation of carbamates is believed to proceed through a specific mechanistic pathway. nih.gov It is proposed that zinc chloride initially coordinates with two molecules of the carbamoyl chloride, forming a complex. nih.gov This is followed by the involvement of the lone pair of electrons on the nitrogen atom, which leads to the in-situ generation of a reactive isocyanate intermediate. nih.govnih.gov Subsequently, an intermolecular nucleophilic addition of the alcohol (in this case, 4-hydroxybenzaldehyde) to the isocyanate intermediate occurs, forming an unstable intermediate. nih.gov This intermediate then collapses to form the final carbamate product, regenerating the zinc chloride catalyst for further cycles. nih.gov

Optimization of Synthetic Reaction Conditions

To maximize the yield and efficiency of 4-formylphenyl dimethylcarbamate synthesis, careful optimization of various reaction parameters is crucial.

Catalyst Loading and Efficacy

The amount of zinc chloride catalyst used has a significant impact on the reaction yield. nih.gov Studies have shown a direct correlation between catalyst loading and the percentage of carbamate formed. For instance, at room temperature, increasing the equivalence of zinc chloride from 0.1 to 1.0 resulted in a substantial increase in the yield of the carbamate product. nih.gov Optimal results, with excellent yields, were achieved when using 0.5 equivalents of the catalyst. nih.gov

| Catalyst Equivalence | Yield (%) |

| 0.1 | 30 |

| 0.25 | 41 |

| 0.5 | 81 |

| 0.75 | 85 |

| 1.0 | 86 |

Table 1: Effect of Zinc Chloride Catalyst Loading on Carbamate Yield nih.gov

Temperature and Reaction Duration Parameters

Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal results. While some initial studies were conducted at room temperature, reflux temperatures are also utilized, suggesting that higher temperatures can drive the reaction to completion more efficiently. nih.govacs.org The reaction time can be optimized to maximize conversion and selectivity. For instance, in related syntheses, it was found that the reaction time could be significantly reduced from 20 hours to 4 hours without a substantial negative impact on the outcome. scielo.brchemrxiv.org Longer reaction times can sometimes lead to the formation of undesired byproducts, thereby reducing the selectivity of the reaction. scielo.br

Scaling-Up Synthetic Procedures and Yield Optimization

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges, primarily centered around maintaining high yields, purity, and cost-effectiveness. The presence of the reactive formyl group necessitates careful control over reaction conditions to prevent side reactions such as oxidation, reduction, or condensation.

A common laboratory synthesis of this compound involves the reaction of 4-hydroxybenzaldehyde with dimethylcarbamoyl chloride in the presence of a base. When scaling up this process, several factors must be meticulously optimized.

Key Considerations for Scale-Up and Yield Optimization:

Solvent Selection: The choice of solvent is critical. It must be inert to the reactants and products, facilitate heat transfer, and allow for easy product isolation. For instance, while aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are common in lab-scale reactions, their cost, volatility, and environmental impact may necessitate exploring more sustainable and economically viable alternatives for large-scale production, such as toluene (B28343) or methyl isobutyl ketone.

Base Selection and Stoichiometry: The selection of the base and its precise stoichiometric amount are crucial for maximizing yield and minimizing by-product formation. While strong bases like sodium hydride are effective, their handling on a large scale can be hazardous. Milder and more manageable bases like triethylamine (B128534) or potassium carbonate are often preferred in industrial settings. Over-addition of the base can lead to undesired side reactions involving the aldehyde functionality.

Temperature Control: The reaction is typically exothermic. Efficient heat management is paramount during scale-up to prevent temperature spikes that could lead to decomposition of the product or the formation of impurities. The use of jacketed reactors with precise temperature control systems is standard in pilot plant and industrial production.

Reaction Time and Monitoring: Optimizing the reaction time is essential to ensure complete conversion without promoting by-product formation. Process analytical technology (PAT), such as in-situ infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), can be employed to monitor the reaction progress in real-time, allowing for precise determination of the reaction endpoint.

Work-up and Purification: The purification method must be scalable and efficient. While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large quantities. Crystallization is a preferred method for industrial-scale purification of solid products like this compound. Optimizing the crystallization solvent system is key to achieving high purity and yield.

A recent study demonstrated a gram-scale synthesis of a carbamate, highlighting that a high yield could be maintained even when the reaction was scaled up nearly 50 times. rsc.org This suggests that with careful process development, the synthesis of this compound can also be efficiently scaled.

General Synthetic Procedures for Related Carbamates

The synthetic strategies employed for this compound are part of a broader class of reactions used for the synthesis of aryl carbamates. These methods offer versatility in introducing various substituents on both the aryl ring and the carbamate nitrogen.

One of the most common and traditional methods for synthesizing aryl carbamates involves the reaction of an alcohol or phenol (B47542) with an isocyanate. However, the toxicity of phosgene, a common precursor to isocyanates, has driven the development of alternative, safer methodologies. nih.govresearchgate.net

Modern Synthetic Approaches to Aryl Carbamates:

One-Pot Synthesis from Amines and Phenols: A versatile one-pot procedure involves the in-situ formation of N-substituted carbamoyl chlorides from amines and subsequent reaction with phenols. rsc.org This method avoids the need to handle sensitive carbamoyl chloride intermediates.

Palladium-Catalyzed Cross-Coupling: An efficient route to aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. This method offers broad substrate scope.

Copper-Catalyzed Coupling Reactions: Copper-based catalysts have also proven effective for the synthesis of aryl carbamates. One such method is the copper-catalyzed coupling of aryl halides with potassium cyanate in an alcohol solvent.

Nickel-Catalyzed Amination: Nickel catalysis can be used for the amination of aryl carbamates, providing a route to structurally diverse products. nih.gov This methodology is noted for its broad scope with respect to both the carbamate and the amine coupling partners. nih.gov

Phosgene-Free Methods: In response to the hazards associated with phosgene, several "phosgene-free" routes have been developed. These include the reaction of diaryl carbonates with amine compounds. wipo.int Another approach involves the reaction of an alcohol with a symmetrical disubstituted urea (B33335) in a continuous process. google.com

Directed Metalation: The carbamate group can act as a directed metalation group, facilitating the introduction of substituents at the ortho position of the aromatic ring. acs.org This strategy allows for the synthesis of highly functionalized aryl carbamates.

Chemical Reactivity and Derivatization Strategies of 4 Formylphenyl Dimethylcarbamate

Transformations of the Formyl Group

The aldehyde (formyl) group is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox modifications.

Nucleophilic Additions to the Aldehyde Carbonyl

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This reaction typically proceeds through a nucleophilic addition mechanism, forming a tetrahedral intermediate which is then protonated to yield an alcohol. byjus.comacs.org

Common nucleophilic addition reactions include:

Grignard Reactions: Reaction with a Grignard reagent (R-MgX) followed by an acidic workup converts the formyl group into a secondary alcohol. researchgate.net

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin, which can be a precursor to alpha-hydroxy acids. researchgate.net

Table 1: Nucleophilic Additions to 4-Formylphenyl Dimethylcarbamate (B8479999)

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | 4-(Hydroxymethyl)phenyl dimethylcarbamate |

| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | 4-(1-Hydroxyethyl)phenyl dimethylcarbamate |

| Cyanide Ion | Hydrogen Cyanide (HCN) | 4-(Cyano(hydroxy)methyl)phenyl dimethylcarbamate |

Condensation Reactions (e.g., Schiff Base Formation)

The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. numberanalytics.comvedantu.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the final imine product. organicchemistrytutor.com These reactions are often catalyzed by acid.

The general structure of a Schiff base is R¹R²C=NR³ (where R³ is not hydrogen). numberanalytics.com Schiff bases are an important class of compounds with applications in coordination chemistry and as intermediates in various enzymatic reactions. numberanalytics.comwikipedia.org

Table 2: Schiff Base Formation from 4-Formylphenyl Dimethylcarbamate

| Amine Reactant | Product (Schiff Base) |

|---|---|

| Aniline | 4-(((Phenyl)imino)methyl)phenyl dimethylcarbamate |

| Ethylamine | 4-(((Ethyl)imino)methyl)phenyl dimethylcarbamate |

| Hydroxylamine | 4-((Hydroxyimino)methyl)phenyl dimethylcarbamate (an oxime) |

Oxidative and Reductive Modifications

The aldehyde functionality can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the formyl group to a carboxylic acid group, yielding 4-(dimethylcarbamoyloxy)benzoic acid.

Reduction: The formyl group is readily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comnumberanalytics.com This reaction converts this compound into 4-(hydroxymethyl)phenyl dimethylcarbamate. The mechanism involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. numberanalytics.comyoutube.com

Reactivity of the Carbamate (B1207046) Ester Linkage

Carbamates are considered hybrids of esters and amides and are generally stable functional groups due to resonance stabilization involving the nitrogen lone pair and the carbonyl group. organic-chemistry.org However, the carbamate ester linkage can undergo hydrolysis under acidic or basic conditions. This cleavage would yield 4-hydroxybenzaldehyde (B117250), dimethylamine, and carbon dioxide. The stability of the carbamate means that reactions at the formyl group or the aromatic ring can often be performed without affecting the carbamate moiety.

Electrophilic Aromatic Substitution Patterns

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. nih.gov The position of substitution is directed by the two existing functional groups.

Formyl Group (-CHO): This is a moderately deactivating, meta-directing group due to its electron-withdrawing nature. youtube.com

Dimethylcarbamate Group (-OC(O)N(CH₃)₂): This group is an activating, ortho, para-director. The lone pair of electrons on the phenolic oxygen can be donated into the ring through resonance, which outweighs the inductive withdrawal of the carbonyl. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. acs.orgorganicchemistrytutor.com

Since the two groups are para to each other, their directing effects are cooperative. The activating carbamate group directs incoming electrophiles to its ortho positions (C2 and C6), which are simultaneously meta to the deactivating formyl group. Therefore, electrophilic substitution is strongly favored at the positions adjacent to the carbamate group.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Formyl-2-nitrophenyl dimethylcarbamate |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-formylphenyl dimethylcarbamate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-formylphenyl dimethylcarbamate |

Metal-Catalyzed Coupling Reactions Involving Phenyl Ring Functionality

While this compound itself is not a typical substrate for cross-coupling, its derivatives can be powerful tools in carbon-carbon bond formation through metal-catalyzed reactions. Aryl carbamates have been successfully employed as coupling partners in nickel-catalyzed Suzuki-Miyaura reactions. nih.govacs.orgacs.orgnih.gov This allows the carbamate group to function as a leaving group, enabling the formation of biaryl compounds.

For reactions where the carbamate remains, a halogenated derivative of the parent compound can be used. For example, a bromo-substituted version of the molecule could participate in several key coupling reactions:

Suzuki Coupling: Reaction of a bromo-derivative with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond. youtube.com

Heck Reaction: The palladium-catalyzed reaction of a bromo-derivative with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.com

Sonogashira Coupling: The coupling of a bromo-derivative with a terminal alkyne using palladium and copper co-catalysts.

These strategies demonstrate the synthetic utility of the this compound scaffold in constructing more complex molecular architectures.

Table 4: Potential Metal-Catalyzed Coupling Reactions of a Bromo-Derivative

| Reaction Type | Coupling Partner | Catalyst System | General Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(0) complex, Base | Biaryl compound |

| Heck Reaction | Alkene | Pd(0) complex, Base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd(0)/Cu(I), Base | Aryl alkyne |

Spectroscopic Characterization and Computational Analysis of 4 Formylphenyl Dimethylcarbamate

Experimental Spectroscopic Techniques

Experimental spectroscopy is the cornerstone of structural elucidation for newly synthesized or isolated compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer unambiguous evidence of the molecular framework and functional groups present.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of 4-Formylphenyl dimethylcarbamate (B8479999) in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to each unique proton and carbon atom in the structure. acs.org

¹H NMR Analysis: The proton NMR spectrum shows characteristic signals for the aromatic, aldehydic, and methyl protons. acs.org A sharp singlet for the aldehyde proton (CHO) appears far downfield at approximately 9.95 ppm, a region typical for such functionalities due to the deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring appear as a set of multiplets between 7.85 and 7.90 ppm and 7.26 and 7.30 ppm, consistent with a 1,4-disubstituted aromatic system. Two distinct singlets for the non-equivalent methyl groups of the dimethylcarbamate moiety are observed at 3.09 and 3.01 ppm. acs.org

¹³C NMR Analysis: The carbon NMR spectrum corroborates the structure inferred from the proton spectrum. acs.org The aldehydic carbon resonates at 191.09 ppm. The carbonyl carbon of the carbamate (B1207046) group and the aromatic carbons attached to the oxygen and the formyl group appear at 153.86 ppm, 156.39 ppm, and 133.38 ppm, respectively. The other two aromatic carbons show signals at 131.11 ppm and 122.30 ppm. The two methyl carbons of the dimethylamino group are found at 36.78 ppm and 36.56 ppm. acs.org

Interactive Table 1: NMR Spectroscopic Data for 4-Formylphenyl Dimethylcarbamate in CDCl₃

| NMR Type | Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | 9.95 (s, 1H) | acs.org |

| ¹H NMR | Aromatic (Ar-H) | 7.90–7.85 (m, 2H) | acs.org |

| ¹H NMR | Aromatic (Ar-H) | 7.30–7.26 (m, 2H) | acs.org |

| ¹H NMR | N-Methyl (-NCH₃) | 3.09 (s, 3H) | acs.org |

| ¹H NMR | N-Methyl (-NCH₃) | 3.01 (s, 3H) | acs.org |

| ¹³C NMR | Aldehyde (C=O) | 191.09 | acs.org |

| ¹³C NMR | Aromatic (C-O) | 156.39 | acs.org |

| ¹³C NMR | Carbamate (C=O) | 153.86 | acs.org |

| ¹³C NMR | Aromatic (C-CHO) | 133.38 | acs.org |

| ¹³C NMR | Aromatic (CH) | 131.11 | acs.org |

| ¹³C NMR | Aromatic (CH) | 122.30 | acs.org |

| ¹³C NMR | N-Methyl (-NCH₃) | 36.78 | acs.org |

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FTIR spectrum of this compound, recorded in carbon tetrachloride (CCl₄), displays several characteristic absorption bands. acs.org

The most prominent peaks are associated with the stretching vibrations of the two carbonyl groups. A strong band at 1728 cm⁻¹ is attributed to the C=O stretch of the carbamate functional group. A second distinct carbonyl absorption appears at 1708 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde. The spectrum also shows C-H stretching vibrations for the aromatic ring and methyl groups (3032 cm⁻¹ and 2939 cm⁻¹) as well as aldehyde C-H stretches (2827 cm⁻¹ and 2731 cm⁻¹). The C-O and C-N stretching vibrations are also visible in the fingerprint region, with a notable band at 1219 cm⁻¹. acs.org

Interactive Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3032 | Ar-H | acs.org |

| C-H Stretch (Aliphatic) | 2939 | -CH₃ | acs.org |

| C-H Stretch (Aldehyde) | 2827, 2731 | -CHO | acs.org |

| C=O Stretch (Carbamate) | 1728 | -O(C=O)N- | acs.org |

| C=O Stretch (Aldehyde) | 1708 | Ar-CHO | acs.org |

| C=C Stretch (Aromatic) | 1597 | Ar C=C | acs.org |

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound confirms its molecular formula, C₁₀H₁₁NO₃. acs.org

The analysis shows a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 194.12. This experimental value is in excellent agreement with the calculated theoretical mass of 194.07 for [C₁₀H₁₁NO₃]⁺, confirming the identity of the compound. acs.org

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing. Despite the successful synthesis and spectroscopic characterization of this compound, which exists as a colorless oil, detailed single-crystal X-ray diffraction data is not available in the reviewed scientific literature. acs.orgmdpi.com Therefore, information regarding its crystal system, space group, and specific solid-state conformational parameters remains undetermined.

Computational Chemistry Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data. It allows for the prediction of molecular geometry, electronic structure, and other properties.

While DFT has been extensively used to study related molecules such as substituted phenyl carbamates and 4-hydroxybenzaldehyde (B117250) derivatives, a specific computational analysis of this compound is not present in the surveyed literature. Such a study would typically involve optimizing the molecular geometry to predict bond lengths and angles, as well as calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic behavior and reactivity. In the absence of these specific studies, a computational profile for this exact molecule cannot be provided.

{"error": "Failed to generate response. Please try again."}

Exploration of 4 Formylphenyl Dimethylcarbamate Derivatives and Analogues

Design and Synthesis of Structurally Modified Carbamates

The synthesis of carbamates is a well-established field in organic chemistry, with numerous methods available for their preparation. nih.gov A common industrial approach involves the reaction of isocyanates with alcohols. nih.gov However, due to the high toxicity of isocyanates, alternative, safer methods are often preferred in a laboratory setting. nih.gov These include the reaction of alkyl chloroformates with amines, though this can be hampered by long reaction times and the need for a significant excess of base. nih.gov

More contemporary and environmentally benign methods for carbamate (B1207046) synthesis have been developed. One such method involves the three-component coupling of an amine, carbon dioxide (CO2), and a halide in the presence of a base like cesium carbonate. organic-chemistry.org This approach is advantageous due to its mild reaction conditions and typically short reaction times. organic-chemistry.org Another innovative route utilizes the modified Curtius rearrangement, where a carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate that can be trapped by an alcohol to form the desired carbamate. organic-chemistry.org

The synthesis of structurally modified carbamates based on the 4-Formylphenyl dimethylcarbamate (B8479999) core can be envisioned through several pathways. Starting with 4-hydroxybenzaldehyde (B117250), reaction with dimethylcarbamoyl chloride in the presence of a suitable base would yield the parent compound. To introduce structural modifications, one could start with substituted phenols, which could then be formylated, or with substituted 4-hydroxybenzaldehydes.

A general synthetic scheme for preparing derivatives of 4-Formylphenyl dimethylcarbamate is presented below:

| Starting Material | Reagents | Product |

| Substituted 4-hydroxybenzaldehyde | 1. Dimethylcarbamoyl chloride, Base (e.g., triethylamine) | Substituted this compound |

| Substituted Phenol (B47542) | 1. Formylation agent (e.g., Vilsmeier-Haack reagent) 2. Dimethylcarbamoyl chloride, Base | Substituted this compound |

Functionalization Strategies on the Formyl Group and Phenyl Ring

The this compound molecule offers two primary sites for further functionalization: the formyl group and the phenyl ring.

The formyl group is a versatile functional handle that can undergo a wide range of chemical transformations. These include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents.

Reduction: Reduction of the formyl group can yield a primary alcohol.

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent can lead to the formation of a secondary or tertiary amine, respectively.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the aldehyde into an alkene.

Knoevenagel Condensation: Condensation with a compound containing an active methylene (B1212753) group can lead to the formation of a new carbon-carbon double bond.

The phenyl ring is susceptible to electrophilic aromatic substitution reactions. youtube.com However, the formyl group is a deactivating group, meaning it will direct incoming electrophiles to the meta position relative to itself. The dimethylcarbamate group is an activating group and an ortho, para-director. The regiochemical outcome of electrophilic substitution on this compound will therefore be influenced by the interplay of these two substituents. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group onto the aromatic ring. leah4sci.com

Halogenation: Introduction of a halogen (e.g., Cl, Br, I) onto the aromatic ring.

Sulfonation: Introduction of a sulfonic acid group onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, although these reactions may be less effective due to the deactivating nature of the formyl group. leah4sci.com

Furthermore, nucleophilic aromatic substitution is also a possibility, particularly if the ring is further activated by electron-withdrawing groups. scranton.edu

Investigations into Different Amine Substituents within the Carbamate Moiety

The dimethylcarbamate moiety itself can be a point of diversification. By varying the amine used in the synthesis, a wide array of analogues can be generated. For instance, instead of dimethylamine, one could employ other secondary amines such as diethylamine, dipropylamine, or cyclic amines like piperidine (B6355638) or morpholine. The synthesis could also be adapted to use primary amines, leading to N-alkyl or N-aryl carbamates.

The nature of the amine substituent can significantly influence the properties of the resulting carbamate. For instance, recent studies on the synthesis of carbamates from amines and CO2 have shown that anilines bearing electron-withdrawing groups are less reactive, while those with electron-donating groups exhibit reactivity similar to unsubstituted aniline. nih.govacs.org This suggests that the electronic properties of the amine play a crucial role in the carbamate formation step.

The steric bulk of the amine substituent can also impact the reactivity and the properties of the final compound. Sterically hindered amines may require more forcing reaction conditions to form the carbamate.

Structure-Activity Relationship (SAR) Studies of Analogues in In Vitro Models

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For carbamate-containing compounds, SAR studies have been instrumental in the development of various therapeutic agents and other biologically active molecules. nih.gov Carbamates often act as inhibitors of enzymes, such as acetylcholinesterase, where their structure is complementary to the enzyme's active site. nih.gov

A hypothetical SAR study for a series of this compound analogues could be designed to investigate their potential as, for example, enzyme inhibitors. In such a study, a library of compounds would be synthesized with systematic variations at the different modification points discussed above.

Table of Hypothetical Analogues and Predicted Activity:

| Compound ID | R1 (Phenyl Ring Substituent) | R2 (Formyl Group Modification) | R3 (Amine Substituent) | Predicted In Vitro Activity |

| FP-001 | H | -CHO | -N(CH3)2 | Baseline |

| FP-002 | 3-NO2 | -CHO | -N(CH3)2 | Potentially increased activity due to electron-withdrawing group |

| FP-003 | H | -CH2OH | -N(CH3)2 | Likely reduced or altered activity due to loss of aldehyde |

| FP-004 | H | -CHO | -N(Et)2 | Potentially altered activity due to increased lipophilicity |

| FP-005 | H | -COOH | -N(CH3)2 | Likely different biological target or inactivity due to charge |

| FP-006 | 3-Cl | -CHO | -N(CH3)2 | Potentially increased activity due to halogen bonding interactions |

| FP-007 | H | -CH=CH-Ph | -N(CH3)2 | Potentially different activity profile due to extended conjugation |

| FP-008 | H | -CHO | -Piperidinyl | May show altered selectivity or potency |

The rationale behind these predictions is based on established principles of medicinal chemistry. For example, the introduction of an electron-withdrawing group like a nitro group (FP-002) or a halogen (FP-006) can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with a biological target. researchgate.net Modification of the formyl group (FP-003, FP-005, FP-007) would significantly change the molecule's shape and chemical properties, likely leading to a different biological response. Varying the amine substituent (FP-004, FP-008) can modulate the compound's lipophilicity and steric profile, which can in turn affect its ability to cross cell membranes and bind to a target.

These hypothetical analogues would then be tested in relevant in vitro assays to determine their biological activity. The results of these assays would provide valuable data for constructing a comprehensive SAR, guiding the design of future generations of more potent and selective compounds.

Academic Research Applications and Future Directions for 4 Formylphenyl Dimethylcarbamate

Utility as a Versatile Synthetic Intermediate in Organic Chemistry

The structure of 4-Formylphenyl dimethylcarbamate (B8479999), characterized by both a formyl (aldehyde) and a dimethylcarbamate group, offers multiple reaction sites, rendering it a highly versatile intermediate in organic synthesis. The aldehyde group is particularly useful, readily participating in a variety of carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. This allows for the extension of the carbon skeleton and the introduction of diverse functional groups.

For instance, derivatives of the formylphenyl moiety, such as tri(4-formylphenyl) phosphonate (B1237965), have been successfully synthesized and employed as recyclable, triple-equivalent supports in liquid-phase peptide synthesis. nih.gov This approach leverages the aldehyde group for the attachment of the initial amino acid, and the unique properties of the support facilitate easy separation and purification of the growing peptide chain, highlighting the practical utility of the formylphenyl scaffold in modern synthetic methodologies. nih.gov

Applications in Pharmaceutical Research and Development

The carbamate (B1207046) moiety is a well-established pharmacophore found in numerous approved drugs. Consequently, 4-Formylphenyl dimethylcarbamate and its analogues are of significant interest in medicinal chemistry and drug discovery.

Precursor in the Synthesis of Acetylcholinesterase Inhibitors (e.g., Rivastigmine and its Derivatives)

One of the most notable applications of carbamate precursors is in the synthesis of acetylcholinesterase (AChE) inhibitors, a class of drugs used to treat the symptoms of Alzheimer's disease. Rivastigmine, a prominent member of this class, features a carbamate functional group essential for its mechanism of action. nih.gov The synthesis of Rivastigmine and its derivatives often involves the reaction of a phenolic precursor with a carbamoyl (B1232498) chloride or an isocyanate to form the critical carbamate ester bond. inchem.org

While synthetic routes may vary, the fundamental strategy often involves creating a carbamate on a phenyl ring, a structure directly related to this compound. For example, a practical synthesis of Rivastigmine has been developed starting from 3'-hydroxyacetophenone, which is then converted to a phenyl carbamate intermediate before subsequent chemical transformations. nih.gov The aldehyde group on this compound provides a synthetic handle that can be transformed into the ethylamino side chain of Rivastigmine through reactions like reductive amination, making it a conceptually ideal starting material for such targets.

Development of Novel Carbamat-Based Compounds

The carbamate functional group is a privileged scaffold in drug development, extending far beyond cholinesterase inhibitors. Researchers are continuously exploring novel carbamate-based compounds for a wide range of therapeutic targets. The inherent stability and hydrogen bonding capabilities of the carbamate linkage make it an attractive component in designing new bioactive molecules.

Recent research has focused on creating hybrid molecules where a carbamate moiety is linked to other pharmacologically active scaffolds. For example, novel cannabidiol-carbamate hybrids have been developed and investigated as selective butyrylcholinesterase (BChE) inhibitors, demonstrating the modularity of this approach. researchgate.net Similarly, new series of carbamate derivatives of other complex natural products have been synthesized and shown to possess potent biological activities, such as topoisomerase II inhibition for potential anticancer applications. beyondpesticides.org The synthesis of such novel compounds often relies on versatile building blocks, and a molecule like this compound, with its reactive aldehyde, is well-suited for elaboration into diverse and complex carbamate-containing drug candidates. researchgate.netresearchgate.netmdpi.com

Relevance in Agrochemical Science (e.g., Pesticide and Herbicide Development)

The carbamate functional group is not only significant in pharmaceuticals but also plays a crucial role in agrochemical science. Carbamate pesticides are a major class of insecticides, herbicides, and fungicides used worldwide to protect crops. inchem.orgnih.gov These compounds typically act by inhibiting key enzymes in target organisms. For instance, carbamate insecticides function by reversibly inhibiting acetylcholinesterase in insects, leading to paralysis and death. inchem.org

Phenyl carbamates, the structural class to which this compound belongs, have been developed as herbicides. nih.gov For example, isopropyl-N-phenyl carbamate acts by disrupting microtubule organization in plant cells, leading to abnormal cell division and inhibiting plant growth. nih.gov The formyl group on this compound offers a site for chemical modification, allowing for the synthesis of a library of analogues. These new derivatives can be screened for enhanced potency, selectivity, or improved environmental profiles, making the parent compound a valuable starting point for the discovery of new agrochemicals. While many older carbamates are being phased out, the scaffold remains a key area of research for developing safer and more effective pesticides. nih.gov

In Vitro Biological Activity Assessments of this compound Analogues

To explore the full potential of the this compound scaffold, researchers synthesize analogues and evaluate their biological activity in various in vitro assays. These studies are crucial for identifying lead compounds for further development in medicine and agriculture.

Enzyme Inhibition Profiling (e.g., Cholinesterases, Tyrosinase)

Given the established role of carbamates as enzyme inhibitors, a primary focus of in vitro assessment is enzyme inhibition profiling. Analogues derived from this compound are prime candidates for screening against a variety of enzymes.

Cholinesterases (AChE and BChE): As discussed, the carbamate moiety is a known inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Numerous studies have synthesized novel carbamate derivatives and evaluated their inhibitory potency. For instance, novel sulfonamide-based carbamates have been shown to be highly potent and selective inhibitors of BChE, with some compounds showing significantly greater activity than the clinically used drug Rivastigmine. nih.gov Similarly, cannabidiol-carbamate hybrids have been identified as extremely potent and selective BChE inhibitors. researchgate.net These findings underscore the potential of developing new cholinesterase inhibitors based on the carbamate scaffold.

Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin and hair. Inhibitors of tyrosinase are of great interest for cosmetics (as skin-lightening agents) and in agriculture to prevent the browning of fruits and vegetables. nih.gov Several classes of organic compounds are known to inhibit this enzyme. Research has shown that compounds with structures related to this compound, such as benzylidene derivatives, can be potent tyrosinase inhibitors. nih.govresearchgate.net The aldehyde group of this compound can be readily used to synthesize a variety of benzylidene-based analogues, which can then be screened for tyrosinase inhibitory activity.

Table 1: In Vitro Enzyme Inhibition Data for Selected Carbamate Analogues and Related Compounds

| Compound/Analogue Class | Target Enzyme | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| Cannabidiol-Carbamate Hybrid (C16) | Butyrylcholinesterase (BChE) | 5.3 nM | researchgate.net |

| Sulfonamide-Based Carbamate (5k) | Butyrylcholinesterase (BChE) | 4.33 µM | nih.gov |

| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) | Tyrosinase | Lower than Kojic Acid | nih.gov |

| Kojic Acid Derivative (IIId) | Tyrosinase | 0.216 mM | nih.gov |

Evaluation of Antioxidant Properties

The evaluation of the antioxidant properties of novel chemical entities is a crucial step in drug discovery, as oxidative stress is implicated in numerous pathological conditions. While direct experimental data on the antioxidant activity of this compound is not extensively documented in publicly available literature, its chemical structure suggests a potential for such properties. The antioxidant capacity of a compound can be assessed through various in vitro assays that measure its ability to scavenge free radicals or chelate pro-oxidant metals.

Commonly employed methods for evaluating antioxidant activity include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. acs.org These assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical, resulting in a measurable change in absorbance. boku.ac.atchemrxiv.org

A hypothetical evaluation of the antioxidant properties of this compound and related derivatives could be performed using these standard assays. The results, typically expressed as the half-maximal inhibitory concentration (IC50) or Trolox equivalent antioxidant capacity (TEAC), would provide valuable insights into its potential as a free radical scavenger. nih.gov

Table 1: Common In Vitro Assays for Antioxidant Activity Evaluation

| Assay Method | Principle | Measurement |

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at a specific wavelength. |

| ABTS Radical Cation Decolorization | Measures the scavenging of the pre-formed ABTS radical cation. | Decrease in absorbance at a specific wavelength. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺). | Formation of a colored ferrous-TPTZ complex, measured by an increase in absorbance. |

Cytotoxicity Studies in Cellular Models

Cytotoxicity screening is a fundamental component of preclinical research, providing initial information on the potential of a compound to induce cell death. Such studies are critical for identifying compounds with therapeutic potential, particularly in cancer research, as well as for flagging compounds that may have unwanted toxic effects. acs.org The cytotoxicity of this compound has not been specifically reported, but the reactivity of the aldehyde group and the biological activity of other carbamate-containing molecules suggest that it could exhibit effects on cell viability. nih.gov

In vitro cytotoxicity is typically assessed using a panel of human cell lines, which can include both cancerous and non-cancerous cells to determine selectivity. nih.gov A variety of assays are available to measure different aspects of cell health, such as membrane integrity, metabolic activity, and apoptosis. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay that measures mitochondrial metabolic activity as an indicator of cell viability.

Research on other carbamate derivatives has demonstrated significant cytotoxic effects against various cancer cell lines, including breast, prostate, and colon cancer. nih.gov For example, certain novel progesterone (B1679170) derivatives bearing a carbamate function have shown high cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov The mechanism of cytotoxicity for carbamates can vary, with some acting as microtubule-targeting agents that disrupt cell division. acs.org

A systematic investigation into the cytotoxicity of this compound would involve exposing various cell lines to a range of concentrations of the compound. The results, often reported as the IC50 value (the concentration that inhibits 50% of cell growth), would be crucial for understanding its potential as a therapeutic agent or its toxicological profile.

Table 2: Representative Cell Lines for Cytotoxicity Screening

| Cell Line | Origin | Cancer Type |

| MCF-7 | Human | Breast Adenocarcinoma |

| PC-3 | Human | Prostate Adenocarcinoma |

| HCT-116 | Human | Colorectal Carcinoma |

| A549 | Human | Lung Carcinoma |

| HEK293 | Human | Embryonic Kidney (Non-cancerous control) |

Computational Drug Discovery and Cheminformatics Applications (excluding clinical data)

Computational methods are indispensable in modern drug discovery, enabling the rapid screening of large compound libraries and the prediction of pharmacokinetic and pharmacodynamic properties, thereby reducing the time and cost of research and development.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The prediction of ADMET properties is a critical step in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic or toxicity profiles. In silico ADMET prediction models use the chemical structure of a compound to estimate a wide range of properties. While a specific ADMET profile for this compound is not publicly available, its properties can be predicted using various computational tools. nih.gov

These predictive models are built using large datasets of compounds with experimentally determined ADMET properties. Key parameters that are typically evaluated include:

Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate or inhibitor status.

Distribution: Estimation of blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VD).

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition and substrate specificity (e.g., CYP2D6, CYP3A4).

Excretion: Estimation of renal clearance and total clearance.

Toxicity: Prediction of potential toxicities such as Ames mutagenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

Table 3: Key In Silico ADMET Parameters

| ADMET Parameter | Description | Importance in Drug Discovery |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. | Crucial for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | Important for CNS-targeting drugs and for avoiding CNS side effects for other drugs. |

| CYP450 Inhibition | Predicts the potential of a compound to inhibit major drug-metabolizing enzymes. | Key for assessing the risk of drug-drug interactions. |

| hERG Inhibition | Predicts the potential to block the hERG potassium channel. | A critical indicator of potential cardiotoxicity. |

| Ames Mutagenicity | Predicts the mutagenic potential of a compound. | An early indicator of potential carcinogenicity. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model can be generated based on a set of known active ligands or from the structure of a ligand-protein complex.

The structure of this compound, with its hydrogen bond acceptors (carbonyl oxygen atoms), aromatic ring, and potential for hydrophobic interactions, can be used to develop a pharmacophore model. This model can then be employed in virtual screening campaigns to search large chemical databases for other molecules that match the pharmacophore and are therefore likely to bind to the same target.

The process of pharmacophore-based virtual screening involves:

Pharmacophore Generation: Defining the key chemical features of this compound, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, and their spatial relationships.

Database Screening: Searching large compound libraries (e.g., ZINC, ChEMBL) for molecules that fit the generated pharmacophore model.

Hit Identification and Filtering: Ranking the retrieved molecules based on how well they match the pharmacophore and other properties (e.g., drug-likeness, predicted ADMET).

This approach can help in identifying novel hit compounds for a particular biological target or in understanding the structure-activity relationships of a series of compounds.

Emerging Research Areas and Unexplored Synthetic Pathways

The unique combination of a reactive aldehyde and a stable carbamate group on an aromatic scaffold makes this compound a versatile building block for further chemical exploration.

Emerging research in the field of materials science is focusing on the use of carbamate-containing monomers for the synthesis of sequence-defined polymers. The rigidity and potential for stable cis/trans conformations of the carbamate bond make it an interesting alternative to the peptide bond for creating novel functional materials. The formyl group on this compound could serve as a reactive handle for polymerization or for post-polymerization modification.

In synthetic organic chemistry, the O-carbamate group is a well-established directed metalation group (DMG), facilitating ortho-lithiation to introduce various substituents on the aromatic ring. This provides a powerful strategy for the synthesis of highly functionalized aromatic compounds that would be otherwise difficult to prepare. Unexplored synthetic pathways for this compound could involve leveraging the directing ability of the carbamate group to introduce new functionalities at the positions ortho to it.

Furthermore, the formyl group itself is highly versatile and can participate in a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. These reactions could be used to conjugate this compound to other molecules of interest, such as peptides or fluorescent tags, to create novel probes or bioconjugates. The synthesis of related structures like tri(4-formylphenyl) phosphonate derivatives for use as supports in peptide synthesis highlights the utility of the formylphenyl moiety in developing new chemical tools.

Future research could focus on:

The development of novel catalysts for the efficient and selective functionalization of the aromatic ring.

The exploration of multicomponent reactions involving the aldehyde functionality to rapidly build molecular complexity.

The synthesis and evaluation of a library of this compound derivatives to probe structure-activity relationships for various biological targets.

The incorporation of this compound into polymeric structures to create new materials with tailored properties.

Conclusion and Outlook

Summary of Key Academic Contributions and Findings

While dedicated research focusing solely on 4-Formylphenyl dimethylcarbamate (B8479999) is not extensively documented, its academic significance can be inferred from the broader context of studies on carbamate (B1207046) derivatives and cholinesterase inhibitors. The key contributions lie in the foundational understanding of structure-activity relationships (SAR) and the synthetic utility of related compounds.

The dimethylcarbamate moiety is a well-established pharmacophore for inhibiting cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov A decrease in acetylcholine levels is a hallmark of Alzheimer's disease. Carbamates like rivastigmine, which is used clinically, function by carbamoylating the serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to a slow-onset, pseudo-irreversible inhibition. nih.govnih.gov

The novelty of 4-Formylphenyl dimethylcarbamate lies in the presence of a formyl (aldehyde) group on the phenyl ring. This electron-withdrawing group can influence the electronic properties of the carbamate ester, potentially modulating its reactivity and binding affinity to target enzymes. Research on related substituted carbamates has shown that the nature and position of substituents on the aromatic ring are critical for inhibitory potency and selectivity. nih.gov

Furthermore, the formyl group serves as a versatile chemical handle for further synthetic modifications. It can readily undergo a variety of chemical transformations, allowing for the creation of a library of derivatives. For instance, it can be converted into an oxime, a Schiff base, or reduced to a hydroxyl group, each modification offering a different pharmacological profile. This synthetic accessibility makes this compound a valuable starting material or intermediate in drug discovery programs. researchgate.net

Identification of Research Gaps and Challenges

Despite the potential of this compound, there are significant gaps in the current body of scientific literature. The primary challenge is the lack of studies specifically investigating this molecule.

Key Research Gaps:

Synthesis and Characterization: While general methods for the synthesis of carbamates are well-established, a detailed and optimized synthetic protocol for this compound, along with comprehensive characterization data (NMR, IR, Mass Spectrometry, and single-crystal X-ray analysis), is not readily available in peer-reviewed literature. researchgate.nettubitak.gov.tr

Biological Evaluation: There is a dearth of information on the biological activity of this compound. Its inhibitory potential against AChE and BChE, as well as its selectivity profile, remains to be determined. nih.govdntb.gov.ua Furthermore, its activity against other potential biological targets has not been explored.

Structure-Activity Relationship (SAR) Studies: The influence of the formyl group at the para-position on the inhibitory activity and selectivity of the dimethylcarbamate scaffold has not been systematically studied. Comparative studies with other substituted phenyl dimethylcarbamates are necessary to elucidate the specific contribution of the formyl group.

Mechanism of Action: Should the compound exhibit inhibitory activity, the precise mechanism—whether it acts as a pseudo-irreversible inhibitor through carbamoylation or as a reversible inhibitor—needs to be investigated through kinetic studies and molecular modeling. nih.govdergipark.org.tr

Physicochemical and Pharmacokinetic Properties: Essential drug-like properties such as solubility, lipophilicity (logP/logD), membrane permeability, and metabolic stability have not been reported for this compound. mdpi.com This information is crucial for assessing its potential as a drug candidate.

Proposed Avenues for Future Academic Inquiry and Innovation

The existing research gaps present numerous opportunities for future academic inquiry and innovation. A focused research program on this compound could yield valuable insights and potentially lead to the development of novel therapeutic agents.

Proposed Future Research:

Systematic Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this compound is a fundamental first step. This should be accompanied by a thorough spectroscopic and crystallographic characterization to provide a definitive structural reference.

Comprehensive Biological Screening: The compound should be systematically screened for its inhibitory activity against both AChE and BChE. These assays should determine key parameters such as IC₅₀ values to quantify its potency. mdpi.com

Kinetic and Mechanistic Studies: To understand how this compound interacts with cholinesterases, detailed kinetic studies should be performed to determine the type of inhibition (e.g., competitive, non-competitive, pseudo-irreversible). nih.gov Molecular docking studies could further elucidate the binding mode within the active site of the enzymes.

Derivative Synthesis and SAR Exploration: The formyl group should be utilized as a synthetic anchor to create a diverse library of derivatives. For example, converting the aldehyde to various imines, oximes, or hydrazones could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. The resulting SAR data would be invaluable for rational drug design.

Evaluation of Physicochemical and ADME Properties: A comprehensive assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential. This includes measuring its solubility, logP, permeability (e.g., using a PAMPA assay), and metabolic stability in vitro. mdpi.com

Exploration of Other Therapeutic Targets: Beyond cholinesterase inhibition, the unique electronic and structural features of this compound may lend themselves to activity at other biological targets. Broader pharmacological screening could uncover novel therapeutic applications.

By addressing these research gaps, the scientific community can fully elucidate the academic and therapeutic potential of this compound, potentially paving the way for new discoveries in the field of medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-formylphenyl dimethylcarbamate, and how can reaction conditions be optimized for improved yields?

- Methodological Answer :

- Route 1 : Use zinc-promoted carbamate synthesis via amino group protection, as described by Yadav et al. . Optimize by adjusting reaction temperature (typically 50–80°C) and stoichiometry of dimethylcarbamoyl chloride relative to the phenolic precursor.

- Route 2 : Employ polymer-supported chloroformates for in-situ carbamate formation, enabling easier purification and reduced side reactions . Monitor reaction progress via TLC or HPLC.

- Key Parameters : Solvent polarity (e.g., THF vs. DCM), catalyst loading, and reaction time. Yields >80% are achievable under inert atmospheres.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- FT-IR : Look for C=O stretches of the carbamate (1680–1720 cm⁻¹) and aldehyde (1700–1750 cm⁻¹) groups.

- NMR :

- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; carbamate methyl groups as singlets at δ 2.8–3.2 ppm .

- ¹³C NMR : Carbamate carbonyl at δ 150–155 ppm; aldehyde carbon at δ 190–200 ppm .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with carbamate cleavage.

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Storage : Protect from moisture and light. Store in airtight containers at –20°C under nitrogen to prevent hydrolysis of the carbamate group .

- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition. Verify purity via HPLC before reuse.

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic and steric effects of the 4-formylphenyl group on carbamate reactivity?

- Methodological Answer :

- DFT Studies : Model the molecule using Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks .

- MD Simulations : Assess solvent interactions (e.g., in DMSO or acetonitrile) to understand solubility and aggregation behavior.

- Benchmarking : Compare computed vibrational spectra (IR/Raman) with experimental data to validate models .

Q. What experimental strategies resolve contradictions in kinetic data for carbamate formation reactions involving this compound?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled dimethylcarbamoyl chloride to trace reaction pathways and identify intermediates via NMR or LC-MS .

- Variable-Temperature Studies : Perform kinetic experiments at 25°C, 40°C, and 60°C to calculate activation parameters (ΔH‡, ΔS‡) and distinguish between concerted vs. stepwise mechanisms.

- Cross-Validation : Combine HPLC quantification with in-situ FT-IR monitoring to reconcile discrepancies in rate constants .

Q. How can this compound serve as a versatile intermediate in multi-step syntheses, such as covalent organic frameworks (COFs)?

- Methodological Answer :

- Functionalization : The aldehyde group enables Schiff-base condensations with amines, forming imine-linked COFs. Optimize by using anhydrous conditions and Lewis acid catalysts (e.g., Sc(OTf)₃) .

- Protection Strategies : Temporarily protect the aldehyde with ethylene glycol to prevent side reactions during carbamate deprotection steps .

- Post-Synthetic Modification : After COF assembly, hydrolyze the carbamate under mild acidic conditions (e.g., 1M HCl in THF) to regenerate free amines for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.